molecular formula C12H15N3 B8300502 5-Methyl-6-(2-methylpyrrolidin-1-yl)nicotinonitrile

5-Methyl-6-(2-methylpyrrolidin-1-yl)nicotinonitrile

Cat. No. B8300502
M. Wt: 201.27 g/mol
InChI Key: BZKXYOXLKRDTMM-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

A solution of 5-cyano-2-fluoro-3-methylpyridine (Molekula, 400 mg; 2.94 mmol) in 1-butanol (1 mL), 2-methylpyrrolidine (Acros, 300 mg; 3.53 mmol) and DIEA (1.52 mL; 8.82 mmol) was heated at 90° C. for 18 hours. Reaction mixture was partitioned between EtOAc and water and washed with water to give the title compound as a yellow oil (600 mg, quantitative). HPLC (Method A) Rt 1.99 min (Purity: 96.1%). LC/MS (Method B): 202.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH3:10])[C:6](F)=[N:7][CH:8]=1)#[N:2].[CH3:11][CH:12]1[CH2:16][CH2:15][CH2:14][NH:13]1.CCN(C(C)C)C(C)C>C(O)CCC>[CH3:10][C:5]1[C:6]([N:13]2[CH2:14][CH2:15][CH2:16][CH:12]2[CH3:11])=[N:7][CH:8]=[C:3]([CH:4]=1)[C:1]#[N:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=NC1)F)C
Name
Quantity
300 mg
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
1.52 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and water
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C#N)C1)N1C(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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